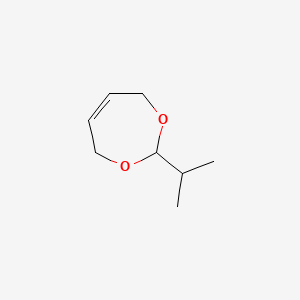![molecular formula C19H16N4O3 B8810751 7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B8810751.png)
7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one is a potent small-molecule inhibitor of bromodomain and extraterminal (BET) proteins. BET proteins are key epigenetic regulators of transcription, and their inhibition can suppress the expression of genes that promote oncogenic pathways . This compound has shown efficacy in inhibiting the growth of model cell lines derived from both solid and hematologic tumors in vitro and in vivo .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one involves multiple steps, including the formation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are also proprietary. Typically, such compounds are produced in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves rigorous quality control measures to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Aplicaciones Científicas De Investigación
7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of BET proteins in various chemical processes.
Biology: Employed in research to understand the biological functions of BET proteins and their involvement in gene regulation.
Industry: Utilized in the development of new therapeutic agents targeting BET proteins.
Mecanismo De Acción
7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one exerts its effects by inhibiting BET proteins, which are involved in the regulation of gene expression. The compound binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones. This inhibition leads to the suppression of oncogenes such as c-MYC, FGFR3, and NSD2/MMSET/WHSC1, which are crucial for cancer cell proliferation and survival . Additionally, this compound disrupts the IL-6 Janus kinase–signal transducers and activators of transcription (JAK–STAT) signaling pathway, further inhibiting cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
INCB057643: Another BET inhibitor with similar mechanisms of action and therapeutic potential.
JQ1: A well-known BET inhibitor used extensively in research.
OTX015: A BET inhibitor with clinical applications in cancer therapy.
Uniqueness
7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one is unique due to its specific structural features and potent inhibitory effects on BET proteins. It has shown significant activity in preclinical models of both hematologic and solid tumors, making it a promising candidate for further clinical development .
Propiedades
Fórmula molecular |
C19H16N4O3 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |
InChI |
InChI=1S/C19H16N4O3/c1-10-16(11(2)26-22-10)12-6-7-14-17-18(12)25-9-15(23(17)19(24)21-14)13-5-3-4-8-20-13/h3-8,15H,9H2,1-2H3,(H,21,24) |
Clave InChI |
XYLPKCDRAAYATL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4C(CO3)C5=CC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


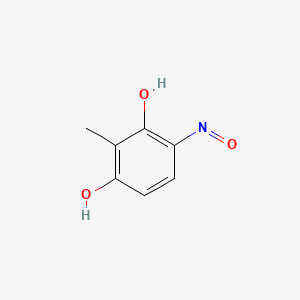
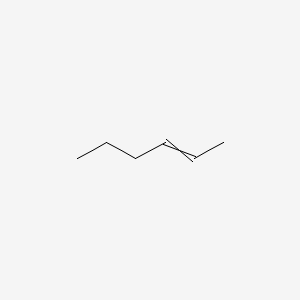
![6-Bromo-3-methylbenzo[b]thiophene](/img/structure/B8810683.png)
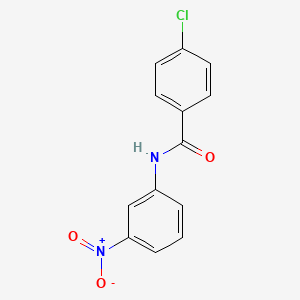
![6-Aminobenzo[D][1,3]dioxole-5-carboxamide](/img/structure/B8810694.png)
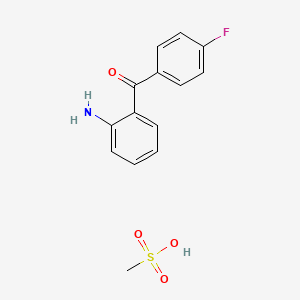
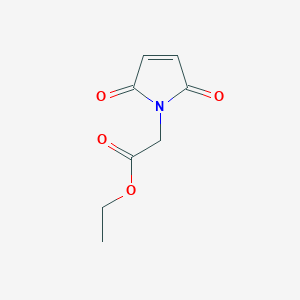
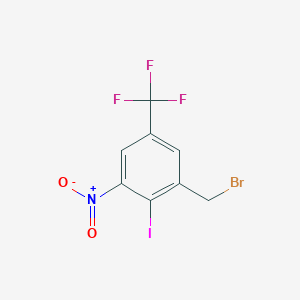
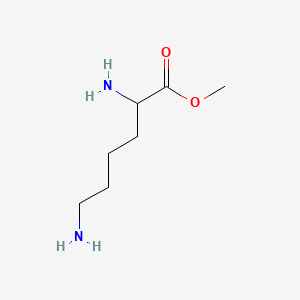
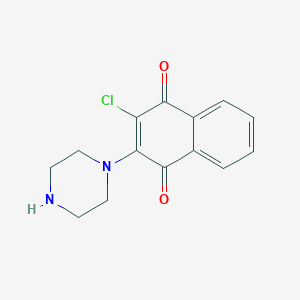
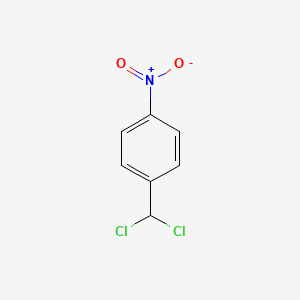
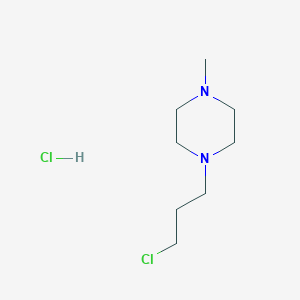
![Piperidine, 4-[(4-fluorophenyl)thio]-](/img/structure/B8810768.png)
